molecular formula C6H7N3O3 B14615498 N-(1H-Imidazole-1-carbonyl)glycine CAS No. 59643-41-3

N-(1H-Imidazole-1-carbonyl)glycine

Cat. No.: B14615498
CAS No.: 59643-41-3
M. Wt: 169.14 g/mol
InChI Key: PCDXNQBNCFKFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Imidazole-1-carbonyl)glycine is a specialized synthetic compound designed for research applications, particularly as a building block in medicinal chemistry and chemical biology. The structure incorporates a glycine amino acid linked via an amide bond to a 1H-imidazole-1-carbonyl group, a motif reminiscent of the reagent 1,1'-carbonyldiimidazole (CDI) . This molecular architecture is of significant interest for developing novel supramolecular complexes and pharmaceutical agents. The imidazole ring is a key pharmacophore found in many biomolecules and approved drugs, known for its ability to engage in various non-covalent interactions such as coordination bonds and hydrogen bonding, which are crucial for binding to biological targets . Furthermore, the glycine moiety is a fundamental building block in metabolism and has been investigated for its role in scavenging reactive carbonyl species, which can lead to the formation of fluorescent imidazole-based advanced glycation end-products (AGEs) in biochemical studies . Researchers can leverage this compound as a precursor for synthesizing more complex molecules, including potential inhibitors, probes, or as a ligand in metal complexes for catalytic or material science applications. Its utility lies in its ability to introduce both an imidazole functionality and a flexible glycine spacer into a target molecule, facilitating the study of enzyme inhibition, protein-protein interactions, and the development of new therapeutic candidates. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

59643-41-3

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2-(imidazole-1-carbonylamino)acetic acid

InChI

InChI=1S/C6H7N3O3/c10-5(11)3-8-6(12)9-2-1-7-4-9/h1-2,4H,3H2,(H,8,12)(H,10,11)

InChI Key

PCDXNQBNCFKFPK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely documented method for synthesizing N-(1H-Imidazole-1-carbonyl)glycine involves CDI as a coupling agent. CDI activates the carboxylic acid group of glycine, facilitating nucleophilic attack by the imidazole nitrogen. The reaction proceeds under anhydrous conditions in solvents such as dichloromethane or tetrahydrofuran (THF) at ambient temperature.

The mechanism unfolds in three stages:

  • Activation : CDI reacts with glycine to form an acylimidazole intermediate, releasing carbon dioxide.
  • Nucleophilic Substitution : Imidazole attacks the activated carbonyl, displacing the imidazole leaving group.
  • Purification : The crude product is isolated via crystallization or chromatography, yielding >85% purity.

Industrial-Scale Production

Industrial protocols optimize batch reactors for scalability. A typical setup involves:

  • Reagents : Glycine (1.0 equiv), CDI (1.2 equiv), imidazole (1.5 equiv).
  • Conditions : Anhydrous THF, 25°C, 12-hour reaction time.
  • Yield : 78–82% after recrystallization from ethyl acetate.

Table 1: CDI-Mediated Synthesis Parameters

Parameter Value Source
Solvent Tetrahydrofuran
Temperature 25°C
Reaction Time 12 hours
Yield 78–82%

Multi-Step Synthesis via Alkylation and Hydrogenolysis

Alkylation of Imidazole Derivatives

An alternative route begins with alkylating 1-methylimidazole with tert-butyl bromoacetate in the presence of diisopropylethylamine. This step installs an acetic acid unit, yielding a tert-butyl-protected intermediate (e.g., compound 2 in JSTAGE studies). Key conditions:

  • Reagents : 1-methylimidazole, tert-butyl bromoacetate, diisopropylethylamine.
  • Solvent : Dimethylformamide (DMF).
  • Yield : 89–92%.

Catalytic Hydrogenolysis

The tert-butyl group is removed via hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere. This step generates a secondary amine intermediate (compound 3 ), critical for downstream functionalization.

  • Conditions : Pd/C (10 wt%), THF, H₂ (1 atm), 6 hours.
  • Yield : 86%.

Guanidinylation and Cyclization

Subsequent treatment with S-methylisothiourea and mercury(II) chloride introduces a guanidine group, forming a silyl-protected intermediate (compound 5 ). Desilylation with tetrabutylammonium fluoride (TBAF) yields the alcohol (compound 6 ), which undergoes mesylation and azide substitution to finalize the imidazole-carbonyl-glycine backbone.

Enzymatic N-Formimidoylation

Orf1 Enzyme-Catalyzed Modification

A novel enzymatic pathway employs the flavin-dependent enzyme Orf1 to attach an N-formimidoyl group to glycinothricin using glycine as a substrate. This method highlights:

  • Substrate Specificity : Orf1 accepts glycinothricin and analogs with 3-aminopropionyl or 4-aminobutyl sidechains.
  • Isotopic Labeling : Experiments with ¹⁵N- and ¹³C-glycine confirm the formimidoyl group originates from intact glycine.

Table 2: Enzymatic Synthesis Metrics

Parameter Value Source
Enzyme Orf1
Cofactor FAD
Kₘ (Glycine) 196 μM
kcat 3.08 min⁻¹

Alternative Methods: Grignard Reactions and Silylation

Grignard Reagent Approaches

Grignard reactions with 2-lithio-1-methylimidazole and aldehydes/ketones produce (1-methyl-1H-imidazol-2-yl)methanol derivatives, which are oxidized to carbonyl compounds. For example:

  • Reagents : n-Heptanal, 2-lithio-1-methylimidazole.
  • Conditions : THF, −78°C to ambient temperature.
  • Yield : 70–75% after acid workup.

Silylation-Protection Strategies

Silyl ether protection (e.g., tert-butyldimethylsilyl chloride) stabilizes intermediates during multi-step syntheses. This method avoids side reactions during guanidinylation and azide substitutions.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

Method Yield Scalability Complexity Source
CDI-Mediated Coupling 78–82% High Low
Multi-Step Synthesis 70–86% Moderate High
Enzymatic Modification 60–75% Low Moderate
Grignard Reaction 70–75% Low Moderate

Chemical Reactions Analysis

Types of Reactions

N-(1H-Imidazole-1-carbonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Imidazole N-oxide derivatives.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted imidazole derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of N-(1H-Imidazole-1-carbonyl)glycine involves its interaction with specific molecular targets. The imidazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between N-(1H-Imidazole-1-carbonyl)glycine and related glycine derivatives:

Compound Substituent/Modification Molecular Weight Key Properties/Applications References
This compound Imidazole-1-carbonyl Not reported Synthesized via acylation; forms nitroso/sulfonyl derivatives under specific conditions .
N-(Benzyloxycarbonyl)glycine amide Benzyloxycarbonyl (Cbz) group Not reported ED₅₀ = 4.8–11.6 mg/kg (anticonvulsant); no acute neurotoxicity up to 150 mg/kg .
N,N-Carbonyl diimidazole Diimidazole carbonyl bridge 162.15 g/mol Intermediate for peptide synthesis; CAS 530-62-1; hazardous upon prolonged exposure .
1-Benzyl-1H-imidazole-2-carboxylic acid Benzyl group at imidazole-2-position 202.21 g/mol No GHS classification; limited toxicity data available .

Reactivity and Stability

  • This compound: Reacts with nitrous acid (HNO₂) to form nitroso derivatives, which are less stable than sulfonyl or acyl derivatives.
  • N-(Benzyloxycarbonyl)glycine amide : The Cbz group enhances lipophilicity, improving blood-brain barrier penetration and anticonvulsant efficacy in rodent models .
  • N,N-Carbonyl diimidazole: A versatile reagent for activating carboxyl groups in peptide synthesis.

Q & A

Q. What computational approaches are used to predict the reactivity of N-(1H-Imidazole-1-carbonyl)glycine in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the urea carbonyl group. Solvent effects (e.g., polarizable continuum models) simulate reactivity in biological matrices. Molecular dynamics (MD) simulations further explore interactions with enzymes, such as histidine decarboxylase .

Q. How does N-(1H-Imidazole-1-carbonyl)glycine interact with biological targets, and what assays are appropriate for evaluating its activity?

  • Methodological Answer : The compound’s imidazole moiety may chelate metal ions in enzyme active sites. Use fluorescence polarization assays to study binding to zinc-dependent proteases (e.g., angiotensin-converting enzyme). For cellular uptake studies, radiolabel the glycine moiety (¹⁴C) and track accumulation in vitro using scintillation counting .

Q. What strategies resolve contradictions in reported data on the compound’s solubility and reactivity?

  • Methodological Answer : Discrepancies often arise from varying solvent systems (e.g., DMSO vs. THF) or pH conditions. Perform controlled solubility studies using the shake-flask method with UV-Vis quantification. Reactivity contradictions (e.g., hydrolysis rates) can be addressed by standardizing buffer ionic strength and temperature (e.g., 25°C in 0.1 M PBS, pH 7.4) .

Methodological Notes

  • Synthesis Optimization : Replace DCC with N,N'-diisopropylcarbodiimide (DIC) to reduce byproduct formation .
  • Analytical Validation : Cross-validate NMR assignments using 2D experiments (HSQC, HMBC) to resolve overlapping signals .
  • Computational Workflow : Use Gaussian or ORCA software for DFT calculations, and PyMOL/VMD for visualizing enzyme-ligand interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.